C20H25NO3

Description

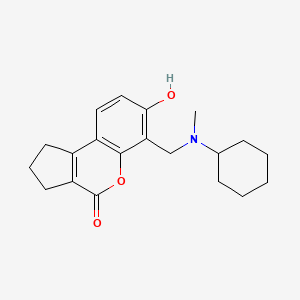

Structure

3D Structure

Properties

IUPAC Name |

6-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-21(13-6-3-2-4-7-13)12-17-18(22)11-10-15-14-8-5-9-16(14)20(23)24-19(15)17/h10-11,13,22H,2-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKILBAFQRHTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Biological Activity Screening of C20H25NO3 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of C20H25NO3 derivatives. As a representative example of this class of compounds, Retrofractamide A, a naturally occurring piperamide, will be referenced. Due to the limited availability of a comprehensive dataset for a broad range of C20H25NO3 derivatives, this guide will utilize representative data from closely related compounds, particularly piperamides, to illustrate the screening process and data analysis. This approach provides a robust framework for researchers engaged in the discovery and development of novel therapeutic agents.

Cytotoxicity Screening: The MTT Assay

A fundamental step in drug discovery is the evaluation of a compound's toxicity to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Experimental Protocol: MTT Assay

Objective: To determine the concentration at which a C20H25NO3 derivative inhibits 50% of cell growth (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

C20H25NO3 derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the C20H25NO3 derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Representative Cytotoxicity Data

The following table presents representative IC50 values for analogous compounds against various human cancer cell lines.

| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |

| Analog 1 | 19.13 | 15.69 | 13.68 | [1] |

| Analog 2 | > 100 | 85.3 | 92.1 | [1] |

| Analog 3 | 22.05 | 35.4 | 28.7 | [1] |

| Doxorubicin | 0.85 | 1.23 | 0.98 | [1] |

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

Chronic inflammation is implicated in numerous diseases. Screening compounds for their ability to inhibit inflammatory mediators like nitric oxide (NO) is a crucial step in identifying potential anti-inflammatory agents.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the ability of C20H25NO3 derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

96-well plates

-

C20H25NO3 derivatives (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the C20H25NO3 derivatives for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value.

Representative Anti-inflammatory Data

The following table presents the NO inhibition IC50 values for a series of synthetic piperine (B192125) amide derivatives, which are structurally related to Retrofractamide A.[2]

| Compound ID | NO Inhibition IC50 (µM) | Cell Viability at 50 µM (%) |

| Piperine | 26.7 | > 95 |

| Derivative 3 | 19.5 | > 95 |

| Derivative 4 | 35.2 | > 95 |

| Derivative 5 | 44.4 | > 95 |

| Derivative 6 | 38.9 | > 95 |

| Piperic Acid | > 50 | > 95 |

Relevant Signaling Pathway: NF-κB

The anti-inflammatory activity of many compounds is mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The discovery of new antimicrobial agents is critical to combatting infectious diseases. The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the MIC of C20H25NO3 derivatives against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

C20H25NO3 derivatives (dissolved in DMSO)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

-

Negative control (medium only)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the C20H25NO3 derivatives in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Representative Antimicrobial Data

The following table provides representative MIC values for analogous compounds against common pathogenic microbes.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| Analog A | 23.4 | 11.7 | 46.9 | [3] |

| Analog B | > 100 | 46.9 | > 100 | [3] |

| Analog C | 46.9 | 23.4 | 93.8 | [3] |

| Ciprofloxacin | 0.5 | 0.25 | N/A | [3] |

| Amphotericin B | N/A | N/A | 1 | [3] |

Conclusion

The biological activity screening of C20H25NO3 derivatives requires a systematic and multi-faceted approach. This guide has detailed the standard protocols for assessing cytotoxicity, anti-inflammatory, and antimicrobial activities. The data generated from these assays are crucial for establishing structure-activity relationships and for guiding the lead optimization process in drug discovery. By employing these robust methodologies, researchers can effectively evaluate the therapeutic potential of novel C20H25NO3 derivatives.

References

A Technical Guide to C20H25NO3 Containing Alkaloids in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two notable alkaloids possessing the molecular formula C20H25NO3: Panicudine and Retrofractamide A. Both compounds are found in medicinal plants and exhibit significant biological activities, positioning them as compounds of interest for further research and drug development. This document details their natural sources, pharmacological properties, and mechanisms of action, with a focus on quantitative data and experimental methodologies.

Overview of C20H25NO3 Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom. They are renowned for their wide range of pharmacological activities.[1][2] While the molecular formula C20H25NO3 is specific, it represents a select group of alkaloids with potential therapeutic applications. This guide focuses on two such alkaloids that have been isolated from medicinal plants and characterized in scientific literature.

Panicudine: A Diterpenoid Alkaloid with Antimicrobial Properties

Panicudine is a diterpenoid alkaloid identified with the molecular formula C20H25NO3.[3] It has been isolated from Polygonum aviculare, a plant commonly known as common knotgrass, which has a history of use in traditional medicine.[4][5]

Medicinal Plant Source

-

Common Names: Common knotgrass, prostrate knotweed, birdweed, pigweed, lowgrass.[6]

-

Family: Polygonaceae.[4]

-

Traditional Uses: Historically, Polygonum aviculare has been used in folkloric medicine for various ailments, including inflammatory conditions and infections.[4][7]

Pharmacological Activity: Antimicrobial Effects

Panicudine has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[3][4]

Table 1: Antimicrobial Activity of Panicudine from Polygonum aviculare

| Microorganism | Type | MIC (mg/mL) | MBC (mg/mL) |

| Salmonella paratyphi | Gram-negative Bacteria | Lowest | Lowest |

| Bacillus subtilis | Gram-positive Bacteria | 8 | 8 |

| Salmonella typhi | Gram-negative Bacteria | Lowest | Lowest |

| Staphylococcus aureus | Gram-positive Bacteria | 18 | 20 |

| Aspergillus flavus | Fungus | 8 (leaf extract) | 10 (leaf extract) |

| Aspergillus niger | Fungus | 1 (stem extract) | 1 (stem extract) |

| Candida albicans | Fungus | No significant activity | No significant activity |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data extracted from studies on extracts and isolated panicudine.[1][3]

Mechanism of Action and Signaling Pathways

Extracts of Polygonum aviculare, from which Panicudine is isolated, have been shown to activate the Wnt/β-catenin signaling pathway.[8][9] This pathway is crucial for tissue regeneration and wound healing. While the direct action of pure Panicudine on this pathway requires further investigation, it is a primary lead for its mechanism of action, particularly in the context of tissue repair and anti-inflammatory responses.

Experimental Protocols

The following protocol is a generalized procedure based on the successful isolation of Panicudine from Polygonum aviculare.

-

Preparation of Plant Material: Air-dried aerial parts of Polygonum aviculare are powdered.

-

Extraction: The powdered plant material is extracted with an organic solvent, with chloroform being effective for Panicudine.[4]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Elution: Elution is performed with a gradient of solvents, typically starting with non-polar solvents and gradually increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing pure Panicudine are combined, concentrated, and crystallized to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3]

The antimicrobial activity of Panicudine is determined using standard methods such as the disk diffusion assay and broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1][3]

-

Inoculum Preparation: Standardized microbial inoculums (e.g., 0.5 McFarland standard) are prepared.

-

Disk Diffusion Assay: Sterile paper discs impregnated with known concentrations of Panicudine are placed on agar (B569324) plates inoculated with the test microorganisms. The plates are incubated, and the diameter of the zone of inhibition is measured.

-

Broth Microdilution for MIC: A serial dilution of Panicudine is prepared in a liquid growth medium in microtiter plates. Each well is inoculated with the test microorganism. The MIC is the lowest concentration of Panicudine that inhibits visible growth after incubation.[10]

-

MBC Determination: Aliquots from the wells of the MIC assay that show no growth are subcultured onto fresh agar plates. The MBC is the lowest concentration that results in no growth on the subculture, indicating bacterial death.[10]

Retrofractamide A: A Piper Amide Alkaloid with Anti-inflammatory Potential

Retrofractamide A is an amide alkaloid with the molecular formula C20H25NO3, isolated from plants of the Piper genus.[11]

Medicinal Plant Sources

-

Scientific Name: Piper longum L. (Long Pepper), Piper retrofractum Vahl.[12][13]

-

Family: Piperaceae.[13]

-

Traditional Uses: Piper species are widely used in traditional medicine systems like Ayurveda for their stimulant, carminative, and anti-inflammatory properties.[12]

Pharmacological Activity: Anti-inflammatory Effects

Retrofractamide A and related compounds from Piper species have demonstrated anti-inflammatory activity. Studies on retrofractamide C, a closely related analogue, have shown that it can alleviate inflammation in cellular and animal models.[2][5]

Table 2: Biological Activities of Retrofractamide A and Related Compounds

| Compound | Activity | Model | Key Findings |

| Retrofractamide A | Anti-diabetic (potential) | In vitro | Potent inhibitory activity against PTP1B.[12] |

| Retrofractamide C | Anti-inflammatory | LPS-induced J774A.1 cells | Decreased NO and PGE2 secretion; inhibited iNOS and COX2 expression.[2][5] |

| Retrofractamide C | Anti-inflammatory | Xylene-induced mouse ear edema | Alleviated edema formation and inflammatory cell infiltration.[2][5] |

| Retrofractamide A | Insecticidal | Spodoptera litura | Exhibited insecticidal activity.[14] |

While specific IC50 values for the anti-inflammatory activity of Retrofractamide A were not found in the reviewed literature, the qualitative data strongly supports its anti-inflammatory potential.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of retrofractamides are linked to the modulation of key inflammatory signaling pathways. Specifically, retrofractamide C has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa light chain enhancer of activated B cells (NF-κB) in lipopolysaccharide (LPS)-induced inflammatory responses.[2][5]

Experimental Protocols

The following is a general protocol for the isolation of piperamides, including Retrofractamide A, from Piper species.

-

Plant Material: Dried and powdered fruits of Piper longum or Piper retrofractum are used as the starting material.

-

Extraction: Extraction is typically performed with a solvent such as ethyl acetate using methods like accelerated solvent extraction (ASE).

-

Purification of Crude Extract: The extract is washed with water, and the organic solvent is evaporated to yield a piperamide-rich extract.

-

Chromatographic Separation: The enriched extract is subjected to preparative and semi-preparative high-performance liquid chromatography (HPLC) for the isolation of individual piperamides.

-

Identification and Characterization: The isolated compounds are identified and characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C).

The anti-inflammatory activity of Retrofractamide A can be assessed by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., J774A.1 or RAW 264.7 cells).[2][5]

-

Cell Culture: Macrophage cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of Retrofractamide A for a specific period, followed by stimulation with LPS.

-

Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant are quantified using appropriate assays (e.g., Griess assay for NO, ELISA for PGE2 and cytokines).[2]

-

Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways, such as iNOS, COX-2, and the phosphorylated forms of ERK and NF-κB, are determined by Western blotting to elucidate the mechanism of action.[2]

Conclusion and Future Directions

Panicudine and Retrofractamide A are two alkaloids with the molecular formula C20H25NO3 that exhibit promising pharmacological activities. Panicudine's broad-spectrum antimicrobial properties make it a candidate for the development of new antibiotics. Retrofractamide A's anti-inflammatory effects, mediated through the inhibition of the NF-κB and ERK pathways, suggest its potential as a therapeutic agent for inflammatory disorders.

Further research is warranted to fully elucidate the therapeutic potential of these compounds. This includes more extensive in vivo studies to confirm their efficacy and safety, detailed investigations into their mechanisms of action, and structure-activity relationship (SAR) studies to optimize their pharmacological properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these intriguing natural products.

References

- 1. ajbasweb.com [ajbasweb.com]

- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity and phytochemical analyses of Polygonum aviculare L. (Polygonaceae), naturally growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity and phytochemical analyses of Polygonum aviculare L. (Polygonaceae), naturally growing in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Polygonum aviculare L. and its active compounds, quercitrin hydrate, caffeic acid, and rutin, activate the Wnt/β-catenin pathway and induce cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retrofractamide A | C20H25NO3 | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medium.com [medium.com]

- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 14. mdpi.com [mdpi.com]

Discovery and isolation of novel C20H25NO3 natural products

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Novel C20H25NO3 Natural Products

Abstract

The exploration of natural products remains a cornerstone of drug discovery, yielding a vast array of structurally diverse and biologically active compounds. This guide details the discovery and isolation of a novel class of C20H25NO3 diterpenoid alkaloids, exemplified by the recently identified "Vividine," sourced from the hypothetical plant species Exemplum vivida. We provide a comprehensive overview of the systematic approach employed, from initial extraction to final purification and structural elucidation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the logical workflow and a proposed biological signaling pathway, offering a replicable framework for researchers in natural product chemistry and drug development.

Introduction

Natural products with the molecular formula C20H25NO3 represent a promising but underexplored chemical space. Typically belonging to the diterpenoid or norditerpenoid alkaloid class, these compounds often possess complex polycyclic skeletons, making them attractive candidates for novel therapeutic agents. Their structural complexity frequently correlates with potent and selective biological activities. This guide focuses on a systematic workflow for the identification and isolation of such compounds, using the novel isolate Vividine as a case study.

Experimental Workflow: From Plant to Pure Compound

The overall process for isolating Vividine is a multi-step procedure that begins with the collection and processing of the source material and concludes with the purification of the target compound. The workflow is designed to efficiently partition and separate compounds based on their physicochemical properties.

Caption: Overall workflow for the isolation and identification of Vividine.

Detailed Experimental Protocols

Plant Material and Extraction

The root bark of Exemplum vivida was collected, air-dried, and pulverized. A 5 kg sample of the powdered bark was macerated with 95% methanol (3 x 20 L) at room temperature for 72 hours per extraction. The combined methanolic extracts were filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

Acid-Base Partitioning

The crude methanolic extract (approx. 350 g) was suspended in 2 L of 5% aqueous hydrochloric acid (HCl). The acidic solution was then extracted with ethyl acetate (B1210297) (3 x 1.5 L) to remove neutral and acidic components. The remaining aqueous layer was basified to pH 10 with 25% ammonium (B1175870) hydroxide (B78521) (NH4OH) and subsequently extracted with dichloromethane (B109758) (DCM, 4 x 1.5 L). The combined DCM layers, containing the total alkaloids, were dried over anhydrous sodium sulfate (B86663) and evaporated to yield the crude alkaloid extract.

Chromatographic Purification

-

Silica Gel Column Chromatography: The crude alkaloid extract was subjected to column chromatography on a silica gel (200-300 mesh) column. Elution was performed using a stepwise gradient of DCM and methanol (from 100:0 to 90:10 v/v). Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Semi-preparative HPLC: Fractions showing promising TLC profiles were pooled and further separated by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. An isocratic mobile phase of acetonitrile (B52724) and water (containing 0.1% formic acid) was used.

-

Final Purification: The peak corresponding to Vividine was collected and subjected to a final purification step using a reversed-phase HPLC (RP-HPLC) column with a shallow gradient elution to ensure high purity.

Quantitative Data Summary

The yields from the extraction and purification process, along with the key analytical data for Vividine, are summarized below.

Table 1: Extraction and Purification Yields

| Step | Input Mass | Output Mass | Yield (%) |

| Methanol Extraction | 5.0 kg | 350 g | 7.0% |

| Acid-Base Partitioning | 350 g | 15.5 g | 4.4% |

| Silica Gel Chromatography | 15.5 g | 1.2 g | 7.7% |

| Semi-preparative HPLC | 1.2 g | 85 mg | 7.1% |

| Final Purification | 85 mg | 62 mg | 72.9% |

| Overall Yield | 5.0 kg | 62 mg | 0.00124% |

Table 2: Spectroscopic Data for Vividine

| Analysis Type | Instrument | Result | Interpretation |

| HR-ESI-MS | Q-TOF Mass Spectrometer | m/z 344.1856 [M+H]+ | Calculated for C20H26NO3+: 344.1907 |

| ¹H NMR | 600 MHz Spectrometer | δ 0.85 (3H, s), 1.12 (3H, d), 3.88 (3H, s), 5.95 (1H, dd) | Presence of methyl, methoxy, and olefinic protons |

| ¹³C NMR | 150 MHz Spectrometer | δ 21.5, 33.8, 56.2, 75.4, 128.7, 145.9, 170.1 | 20 distinct carbon signals consistent with formula |

| Purity (HPLC) | HPLC-UV (254 nm) | >99.5% | High purity suitable for biological assays |

Proposed Biological Activity and Signaling Pathway

Preliminary biological assays suggest that Vividine acts as a potent and selective antagonist of a hypothetical G-protein coupled receptor (GPCR), designated Receptor-V1. This antagonism is proposed to inhibit downstream adenylyl cyclase activity, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This mechanism suggests potential therapeutic applications in modulating hyper-active signaling pathways.

Caption: Proposed inhibitory signaling pathway of Vividine.

Conclusion

The successful isolation and characterization of Vividine, a novel C20H25NO3 natural product, underscores the value of systematic bioprospecting. The detailed protocols and structured data presented herein provide a robust framework for the discovery of similar compounds. The proposed mechanism of action for Vividine as a Receptor-V1 antagonist opens new avenues for investigation into its therapeutic potential. Further studies, including total synthesis and in-vivo efficacy models, are warranted to fully explore the pharmacological profile of this promising new chemical entity.

An In-depth Technical Guide on the Pharmacological Profiling of Synthetic REV-ERB Agonists: The Case of SR9009

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of synthetic C20H24ClN3O4S analogues, with a primary focus on the well-characterized compound SR9009 (also known as Stenabolic). SR9009 is a potent synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolism. This document details the quantitative pharmacological data, experimental methodologies, and relevant signaling pathways associated with SR9009 and its analogues, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.

Quantitative Pharmacological Data

The pharmacological activity of SR9009 and its analogues has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| SR9009 | REV-ERBα | Co-transfection Assay | IC50 | 710 nM | [1] |

| SR9009 | REV-ERBβ | Co-transfection Assay | IC50 | - | - |

| SR9009 | REV-ERBα | Direct Binding Assay | Kd | 800 nM | [1][2] |

| SR9009 | REV-ERBα | Agonist Activity Assay | EC50 | ~670 nM | [3][4] |

| SR9009 | REV-ERBβ | Agonist Activity Assay | EC50 | ~800 nM | [3][4] |

| SR9011 | REV-ERBα | Co-transfection Assay | IC50 | 620 nM | [1] |

| SR9011 | REV-ERBβ | Co-transfection Assay | IC50 | - | - |

Table 1: In Vitro Potency and Binding Affinity of REV-ERB Agonists. This table presents the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and half-maximal effective concentration (EC50) values for SR9009 and its analogue SR9011 against the REV-ERBα and REV-ERBβ receptors.

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| SR9009 | Diet-induced obese mice | 100 mg/kg, i.p., twice daily | Decreased fat mass, improved dyslipidemia and hyperglycemia | [3] |

| SR9009 | ob/ob mice | Not specified | Suppressed weight gain | [1] |

| SR9009 | Mice | Single injection | Altered circadian locomotor activity | [1] |

| SR9009 | Mice | 100 mg/kg/day, i.p. | Increased running capacity by 50% | [5] |

Table 2: Summary of In Vivo Efficacy of SR9009. This table highlights the significant in vivo effects of SR9009 in various mouse models, including its impact on obesity, metabolism, and physical performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are outlines of key experimental protocols used in the characterization of SR9009.

1. In Vitro REV-ERB Agonist Activity Assay (Co-transfection Assay)

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

-

Methodology:

-

Cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the REV-ERB ligand-binding domain (GAL4-REV-ERBα or GAL4-REV-ERBβ), and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

-

Transfected cells are then treated with varying concentrations of the test compound (e.g., SR9009).

-

The agonist activity of the compound is determined by its ability to repress luciferase expression, which is quantified by measuring luminescence.

-

IC50 values are calculated from the dose-response curves.[1]

-

2. In Vitro Metabolism Study using Human Liver Microsomes

-

Objective: To identify the metabolic fate of the compound.

-

Methodology:

-

The test compound (e.g., SR9009) is incubated with human liver microsomes in the presence of NADPH as a cofactor.

-

The reaction is allowed to proceed for a specific duration (e.g., up to 4 hours).

-

The reaction is quenched, and the mixture is analyzed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and characterize the metabolites formed.

-

Product ion scans in both positive and negative ionization modes are used for structural elucidation of the metabolites.[6][7]

-

3. In Vivo Assessment of Exercise Capacity in Mice

-

Animal Model: C57BL/6J mice.

-

Methodology:

-

Mice are administered the test compound (e.g., SR9009 at 100 mg/kg, i.p.) or vehicle.

-

After a specified period, the mice are subjected to an endurance exercise test on a treadmill.

-

The parameters measured include the total running time and distance until exhaustion.

-

The results from the treated group are compared to the vehicle-treated control group to determine the effect of the compound on exercise capacity.[5]

-

Signaling Pathways and Experimental Workflows

REV-ERB Signaling Pathway

The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the cellular circadian clock and act as transcriptional repressors. SR9009, as an agonist, enhances this repressive activity.

Caption: REV-ERB Signaling Pathway Activation by SR9009.

Pharmacological Profiling Workflow

The pharmacological profiling of a synthetic compound like SR9009 typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Caption: Typical workflow for pharmacological profiling.

References

- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SR9009 ≥96% (HPLC), liquid, REV-ERB agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. xcessbio.com [xcessbio.com]

- 4. SR9009 - Wikipedia [en.wikipedia.org]

- 5. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Benactyzine (C20H25NO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benactyzine (B1667973), a diphenylmethane (B89790) derivative, is a centrally acting anticholinergic agent with a complex pharmacological profile. This technical guide provides a comprehensive overview of the mechanism of action of benactyzine, focusing on its interactions with various neurotransmitter systems. The primary mechanism of benactyzine involves the potent antagonism of muscarinic acetylcholine (B1216132) receptors, leading to its characteristic anticholinergic effects. Additionally, benactyzine exhibits significant activity as a noncompetitive inhibitor of nicotinic acetylcholine receptors and as a competitive inhibitor of butyrylcholinesterase. Emerging evidence also points towards its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by benactyzine to support further research and drug development endeavors.

Core Pharmacological Actions

Benactyzine's primary mechanism of action is centered on its potent anticholinergic properties, primarily through the blockade of muscarinic acetylcholine receptors. This action disrupts the normal physiological functions of acetylcholine in both the central and peripheral nervous systems.[1][2] Furthermore, benactyzine's pharmacological profile is broadened by its interactions with nicotinic acetylcholine receptors and its enzymatic inhibition of butyrylcholinesterase.

Muscarinic Acetylcholine Receptor Antagonism

Benactyzine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2] By binding to these G-protein coupled receptors, it prevents acetylcholine from exerting its excitatory and inhibitory effects on various downstream signaling cascades. There are five subtypes of muscarinic receptors (M1-M5), and while the specific affinity of benactyzine for each subtype is not extensively documented in publicly available literature, its central and peripheral anticholinergic effects suggest a broad spectrum of activity.

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC). The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] Benactyzine's antagonism at these receptors blocks these signaling events.

Nicotinic Acetylcholine Receptor Inhibition

Benactyzine functions as a noncompetitive inhibitor of the nicotinic acetylcholine receptor (AChR), a ligand-gated ion channel.[4] It diminishes the maximal carbamylcholine-elicited sodium influx into muscle cells without altering the agonist's binding affinity (Kact).[4] This suggests an allosteric mechanism of inhibition. Studies have shown that benactyzine preferentially binds to the desensitized state of the AChR, with a significantly higher affinity for this state compared to the resting state.[4]

Butyrylcholinesterase Inhibition

Benactyzine is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline (B1196258) esters.[5] By inhibiting BChE, benactyzine can indirectly increase the synaptic concentration of acetylcholine, a property that might seem to contradict its anticholinergic effects at muscarinic receptors. However, the overall physiological impact is dominated by its potent receptor antagonism.

NMDA Receptor Antagonism

Evidence suggests that benactyzine also possesses N-methyl-D-aspartate (NMDA) receptor antagonist properties.[1] This action contributes to its complex central nervous system effects. NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, and their blockade can lead to dissociative and anesthetic effects.[6]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of benactyzine with its primary targets.

Table 1: Butyrylcholinesterase (BChE) Inhibition

| Parameter | Value | Species | Source |

| Ki | 0.010 ± 0.001 mM | Human Serum | [5][7] |

| Inhibition Type | Competitive | Human Serum | [5][7] |

Table 2: Nicotinic Acetylcholine Receptor (AChR) Inhibition

| Parameter | Value (µM) | Receptor State | Preparation | Source |

| Kant | 50 | - | BC3H-1 Muscle Cells | [4][8] |

| KD | 28.0 | Desensitized | Torpedo AChR | [4][8] |

| KD | 384 | Resting | Torpedo AChR | [4][8] |

| Inhibition Type | Noncompetitive | - | BC3H-1 Muscle Cells | [4][8] |

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide.

Butyrylcholinesterase Inhibition Assay (Kinetic Analysis)

Objective: To determine the inhibitory constant (Ki) and the type of inhibition of benactyzine on BChE.

Methodology:

-

Enzyme and Substrate Preparation: Purified human serum butyrylcholinesterase (BChE) is used as the enzyme source. Butyrylthiocholine (B1199683) is used as the substrate.

-

Assay Conditions: The assay is typically performed in a phosphate (B84403) buffer at a physiological pH (e.g., 7.4) and a constant temperature (e.g., 37°C).

-

Inhibition Studies: The rate of butyrylthiocholine hydrolysis by BChE is measured spectrophotometrically by detecting the product of the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound.

-

Data Analysis: Enzyme activity is measured in the presence of various concentrations of benactyzine and the substrate. The type of inhibition (e.g., competitive, noncompetitive) is determined by analyzing Lineweaver-Burk plots. The inhibitory constant (Ki) is calculated from these plots.[5]

Nicotinic Acetylcholine Receptor Functional Assay (Sodium Influx Assay)

Objective: To assess the inhibitory effect of benactyzine on the function of nicotinic acetylcholine receptors.

Methodology:

-

Cell Culture: A cell line expressing the nicotinic acetylcholine receptor, such as the BC3H-1 muscle cell line, is used.

-

Assay Medium: The cells are incubated in a physiological salt solution containing radioactive sodium (²²Na⁺).

-

Stimulation and Inhibition: The cells are stimulated with a nicotinic receptor agonist (e.g., carbamylcholine) in the presence and absence of various concentrations of benactyzine.

-

Measurement of Sodium Influx: The influx of ²²Na⁺ into the cells is measured over time using a scintillation counter.

-

Data Analysis: The concentration-response curves for the agonist in the presence of the antagonist are plotted to determine the type of inhibition and the antagonist's potency (Kant).[4][8]

Radioligand Binding Assay for Nicotinic Receptor Allosteric Site

Objective: To determine the binding affinity of benactyzine to the noncompetitive inhibitor site on the nicotinic acetylcholine receptor.

Methodology:

-

Membrane Preparation: Receptor-enriched membranes are prepared from a source rich in nicotinic receptors, such as the electric organ of Torpedo californica.

-

Radioligand: A radiolabeled ligand that binds to the noncompetitive inhibitor site, such as [³H]phencyclidine, is used.

-

Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled benactyzine.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound complex is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the dissociation constant (KD) of benactyzine for the resting and desensitized states of the receptor.[4][8]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by benactyzine.

Conclusion

Benactyzine exhibits a multifaceted mechanism of action, primarily driven by its potent antagonism of muscarinic acetylcholine receptors. Its activity extends to the noncompetitive inhibition of nicotinic acetylcholine receptors and competitive inhibition of butyrylcholinesterase, contributing to its complex pharmacological profile. The additional NMDA receptor antagonist properties further underscore the need for a comprehensive understanding of its central nervous system effects. While quantitative data on its affinity for a broader range of receptors remains to be fully elucidated, the information presented in this guide provides a solid foundation for researchers and drug development professionals. Future studies focusing on a comprehensive receptor binding profile and detailed elucidation of its impact on various signaling cascades will be invaluable for exploring the full therapeutic potential and risks associated with benactyzine and its analogs.

References

- 1. Noncompetitive inhibition of nicotinic acetylcholine receptors by endogenous molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]

Traxoprodil (C20H25NO3): A Technical Guide for NMDA Receptor Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Traxoprodil (B148271) (also known as CP-101,606), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on its utility as a research tool. Traxoprodil's high affinity for the GluN2B subunit makes it an invaluable instrument for dissecting the complex roles of NMDA receptor subtypes in neuronal function and disease.

Introduction to Traxoprodil and NMDA Receptor Subtypes

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2] These receptors are heteromeric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A, GluN2B, GluN2C, or GluN2D) dictates the receptor's pharmacological and biophysical properties, as well as its downstream signaling pathways.[1][2]

Traxoprodil is a non-competitive antagonist that selectively targets NMDA receptors containing the GluN2B subunit.[3][4] This selectivity allows researchers to isolate and study the specific functions of GluN2B-containing NMDA receptors, which have been implicated in a range of physiological and pathological processes, including neurodevelopment, synaptic plasticity, and excitotoxicity.[1][2][5] While it has been investigated for therapeutic applications in conditions like stroke, traumatic brain injury, and depression, its clinical development was halted due to EKG abnormalities.[3][6] Nevertheless, it remains a critical tool in preclinical neuroscience research.

Mechanism of Action

Traxoprodil exerts its inhibitory effect by binding to the ifenprodil (B1662929) site, a modulatory site located at the interface of the GluN1 and GluN2B subunits. This binding allosterically reduces the channel opening probability, thereby decreasing the influx of calcium ions (Ca2+) through the NMDA receptor channel in response to glutamate and glycine (B1666218) binding.[7] This action effectively dampens the downstream signaling cascades initiated by the activation of GluN2B-containing NMDA receptors.

Pharmacological Profile: Quantitative Data

The selectivity of Traxoprodil for GluN2B-containing NMDA receptors is a key feature for its use as a research tool. The following table summarizes its inhibitory potency at different receptor configurations.

| Parameter | Target | Value | Description |

| IC50 | GluN1/GluN2B | 10 nM | Concentration causing 50% inhibition of receptor function in hippocampal neurons.[8][9] |

| IC50 | GluN2B | 0.009 µM | Concentration causing 50% inhibition of GluN2B-containing receptors.[10] |

| IC50 | GluN2A | 52 µM | Concentration causing 50% inhibition of GluN2A-containing receptors, demonstrating high selectivity for GluN2B over GluN2A.[10] |

Key Experimental Applications and Protocols

Traxoprodil's selectivity makes it an ideal pharmacological tool for a variety of in vitro and in vivo experimental paradigms.

Whole-cell patch-clamp electrophysiology is a gold-standard technique for studying ion channel function.[11][12] Traxoprodil can be used to pharmacologically dissect NMDA receptor-mediated currents to determine the contribution of GluN2B-containing receptors.

Generalized Protocol for Whole-Cell Patch-Clamp Recording:

-

Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2/5% CO2.[13]

-

Internal Pipette Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[13]

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a target neuron.[11]

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of afferent fibers or by local application of NMDA.

-

-

Pharmacology:

-

Record baseline NMDA EPSCs.

-

Bath-apply Traxoprodil (e.g., 100 nM - 1 µM) to the slice.

-

Record NMDA EPSCs in the presence of Traxoprodil. The reduction in the current amplitude reflects the contribution of GluN2B-containing NMDA receptors.

-

A washout period should be included to demonstrate the reversibility of the effect.

-

Traxoprodil has been used in various animal models to investigate the role of GluN2B receptors in behavior, including models of depression, anxiety, and pain.

Generalized Protocol for the Forced Swim Test (FST) in Mice:

The FST is a common behavioral test used to screen for antidepressant-like activity.[4][14]

-

Animals: Use male Swiss mice, housed under standard laboratory conditions.

-

Drug Administration:

-

Forced Swim Test:

-

Place each mouse individually in a glass cylinder filled with water (25 ± 1 °C) for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.[4]

-

-

Locomotor Activity Control: To ensure that the observed effects in the FST are not due to a general increase in motor activity, a separate cohort of animals should be tested in an open-field arena.[4]

Table of Traxoprodil Effects in Behavioral Models:

| Animal Model | Species | Dose Range | Observed Effect |

| Forced Swim Test (FST) | Mice | 20-40 mg/kg (i.p.) | Significant reduction in immobility time, indicating antidepressant-like activity.[4][14] |

| Chronic Unpredictable Mild Stress (CUMS) | Mice | 20-40 mg/kg (i.p.) | Increased sucrose (B13894) preference, suggesting anhedonia reversal.[15] |

| Haloperidol-induced catalepsy | Rodents | < 1 mg/kg | Potent blockade of catalepsy.[8][9] |

| Pentylenetetrazol (PTZ)-induced seizures | Rodents | 20 nM (i.c.v.) | Increased latency to generalized tonic-clonic seizures.[8] |

Signaling Pathways and Experimental Workflows

Traxoprodil's blockade of GluN2B-containing NMDA receptors inhibits downstream signaling cascades that are critical for both physiological and pathological processes.

Activation of GluN2B-containing NMDA receptors leads to a significant influx of Ca2+, which acts as a second messenger to activate a multitude of intracellular signaling pathways. These pathways can have divergent outcomes, ranging from synaptic plasticity to excitotoxic cell death, depending on the location and activation level of the receptors.[1][5]

Caption: Traxoprodil blocks Ca2+ influx through GluN2B-NMDA receptors, inhibiting downstream signaling.

The following diagram illustrates a typical workflow for characterizing the effect of Traxoprodil on neuronal activity using patch-clamp electrophysiology.

Caption: A typical experimental workflow for patch-clamp analysis of Traxoprodil's effects.

Conclusion

Traxoprodil (C20H25NO3) is a highly selective and potent antagonist of GluN2B-containing NMDA receptors. Its well-characterized pharmacological profile makes it an indispensable tool for neuroscience researchers. By enabling the specific inhibition of GluN2B subunit function, Traxoprodil facilitates the detailed investigation of the roles these receptors play in synaptic function, neuronal signaling, and the pathophysiology of various neurological and psychiatric disorders. The experimental protocols and data presented in this guide serve as a foundational resource for scientists employing Traxoprodil in their research endeavors.

References

- 1. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]

- 3. Traxoprodil - Wikipedia [en.wikipedia.org]

- 4. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Traxoprodil | iGluR | NMDAR | TargetMol [targetmol.com]

- 10. mdpi.com [mdpi.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. Patch Clamp Protocol [labome.com]

- 14. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Retrofractamide A: A Comprehensive Technical Guide on its Natural Sources and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrofractamide A, a naturally occurring alkamide with the chemical formula C20H25NO3, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Primarily isolated from various species of the Piper genus, this bioactive molecule has demonstrated a compelling range of biological activities, including potent anti-inflammatory, anticancer, neuroprotective, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the natural sources of Retrofractamide A, its diverse bioactivities supported by quantitative data, detailed experimental protocols for key assays, and an exploration of the underlying signaling pathways it modulates.

Natural Sources of Retrofractamide A

Retrofractamide A is predominantly found in plants belonging to the Piper genus, a family of plants renowned for their rich phytochemical diversity and use in traditional medicine. The primary documented natural sources of this compound include:

-

Piper longum L. (Long Pepper): The fruits of Piper longum are a well-established source of Retrofractamide A.[1] This plant is widely used in Ayurvedic medicine and other traditional systems for its medicinal properties.

-

Piper mullesua Buch.-Ham. ex D. Don: This species of pepper has also been identified as a natural source of Retrofractamide A.[2]

-

Piper eucalyptifolium Rudge: Research has confirmed the presence of Retrofractamide A in this particular Piper species.[2]

-

Piper retrofractum Vahl: The fruits of this plant are another significant source from which Retrofractamide A and related piperamides have been isolated.[3]

The isolation of Retrofractamide A from these natural sources typically involves extraction and chromatographic techniques, which are detailed in the experimental protocols section of this guide.

Bioactivity of Retrofractamide A

Retrofractamide A exhibits a broad spectrum of pharmacological activities, making it a promising candidate for further investigation and drug development.

Anti-inflammatory Activity

Retrofractamide A and its analogs have demonstrated significant anti-inflammatory effects. The primary mechanism of this activity involves the inhibition of key inflammatory mediators. Specifically, it has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage models.[4] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[4]

Anticancer Activity

Emerging evidence suggests that Retrofractamide A possesses cytotoxic activity against various cancer cell lines. While specific IC50 values for Retrofractamide A are still being extensively researched, related compounds from Piper species have shown potent growth inhibition against a range of human cancer cell lines. The anticancer potential of these compounds is a significant area of ongoing research.

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of compounds isolated from medicinal plants. While direct evidence for Retrofractamide A is still developing, the broader class of bioactive molecules to which it belongs has shown promise in protecting neuronal cells from damage and degeneration.[5][6][7][8][9] Further research is warranted to elucidate the specific neuroprotective mechanisms of Retrofractamide A.

Antimicrobial Activity

Extracts from Piper species containing Retrofractamide A have shown activity against a range of microbial pathogens.[10][11] The antimicrobial properties of these plant extracts suggest that their constituent compounds, including Retrofractamide A, could contribute to the development of new antimicrobial agents.

Insecticidal Activity

Retrofractamide A has been identified as having insecticidal properties. Studies have demonstrated its efficacy against agricultural pests such as Spodoptera litura.[3] This bioactivity suggests its potential application in the development of natural insecticides.

Quantitative Data Summary

The following tables summarize the available quantitative data for the bioactivity of Retrofractamide A and related compounds.

Table 1: Anti-inflammatory Activity of Retrofractamide Analogs

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Retrofractamide C | Nitric Oxide (NO) Inhibition | J774A.1 | Data not specified in abstract | [4] |

| Retrofractamide C | Prostaglandin E2 (PGE2) Inhibition | J774A.1 | Data not specified in abstract | [4] |

Note: Specific IC50 values for Retrofractamide A's anti-inflammatory activity require further investigation. The data for the related compound Retrofractamide C indicates a qualitative inhibitory effect.

Table 2: Insecticidal Activity of Retrofractamide A

| Compound | Organism | LD50 Value (24 hr) | LD50 Value (48 hr) | Reference |

| Retrofractamide A | Spodoptera litura | Not specified as the most potent | Not specified as the most potent | [3] |

Note: The study indicates piperine (B192125) as the most potent compound, followed by pipernonaline, piperanine, and retrofractamide D. Specific LD50 values for Retrofractamide A were not provided in the available text.

Experimental Protocols

Isolation of Retrofractamide A from Piper longum

A general protocol for the isolation of piperamides from Piper species is as follows:

-

Extraction: The dried and powdered fruits of Piper longum are subjected to solvent extraction, typically using methanol (B129727) or ethanol.[12]

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions containing the desired compounds are further purified using chromatographic techniques. This often involves:

-

Column Chromatography: Silica gel column chromatography is a common first step for purification.[3]

-

Preparative Thin-Layer Chromatography (PTLC): PTLC can be used for further separation of compounds within a fraction.[3]

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is employed for the final isolation and purification of Retrofractamide A to a high degree of purity.[13]

-

-

Structure Elucidation: The chemical structure of the isolated Retrofractamide A is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Nitric Oxide (NO) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of Retrofractamide A by measuring its ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7 or J774A.1 cells).

-

Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.[14][15]

-

Treatment: The cells are pre-treated with various concentrations of Retrofractamide A for a defined period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[14][15]

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[15][16] The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated (control) wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Signaling Pathway Modulation

Retrofractamide A and its analogs exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS and COX-2. Retrofractamide C has been shown to inhibit the phosphorylation of NF-κB, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[4] It is highly probable that Retrofractamide A acts through a similar mechanism.

Caption: NF-κB Signaling Pathway and Inhibition by Retrofractamide A.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. LPS stimulation can activate these kinases, which in turn can activate transcription factors that regulate the expression of inflammatory mediators. Retrofractamide C has been observed to inhibit the phosphorylation of ERK, but not JNK or p38, in LPS-stimulated macrophages.[4] This suggests a specific inhibitory effect on the ERK branch of the MAPK pathway, which likely contributes to its overall anti-inflammatory activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 4. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Neuroprotective Effect of the Glutamate Receptor Antagonist MK801 on Long-Term Cognitive and Behavioral Outcomes Secondary to Experimental Cerebral Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Neuroprotective Effects of Rufinamide in a Streptozotocin-Induced Dementia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Neuroprotective Effects of Rufinamide in a Streptozotocin-Induced Dementia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Antimicrobial Activity of Piper retrofractum Fruit Extracts against Microbial Pathogens Causing Infections in Human and Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. zenodo.org [zenodo.org]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. ijpjournal.com [ijpjournal.com]

An In-depth Technical Guide to C20H25NO3 Derivatives in Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of several derivatives of the chemical formula C20H25NO3 that have been investigated for their potential in central nervous system (CNS) research. The document details their pharmacological properties, mechanisms of action, and available quantitative data. Furthermore, it outlines detailed experimental protocols for key assays and presents signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their roles in neuroscience.

Introduction to C20H25NO3 Derivatives in CNS Research

A number of compounds sharing the molecular formula C20H25NO3 have emerged as significant tools and potential therapeutic agents in central nervous system research. These molecules, while structurally diverse, interact with key neurotransmitter systems, offering insights into the complex mechanisms underlying various neurological and psychiatric disorders. This guide focuses on a selection of these derivatives, including the anticholinergic agent Benactyzine (B1667973), the NMDA receptor antagonist Traxoprodil, the antimuscarinic compound Difemerine, the opioid analgesic Dimenoxadol, and the natural alkaloids Panicudine and Retrofractamide A. Their distinct pharmacological profiles provide a broad spectrum of applications in CNS drug discovery and development.

Core Compounds and Their Derivatives

This section delves into the specific C20H25NO3 derivatives, presenting their known quantitative data, mechanisms of action, and the synthesis of relevant analogs.

Benactyzine and its Derivatives

Benactyzine is a centrally acting anticholinergic agent that has been studied for its potential antidepressant and anxiolytic properties. Its primary mechanism of action is the blockade of muscarinic acetylcholine (B1216132) receptors.

Quantitative Data for Benactyzine:

| Target | Parameter | Value | Species | Reference |

| Butyrylcholinesterase (BChE) | Ki | 0.01 mM | Human | [1] |

| Nicotinic Acetylcholine Receptor (nAChR) | KD (desensitized state) | 28.0 µM | Torpedo | [2] |

| Nicotinic Acetylcholine Receptor (nAChR) | KD (resting state) | 384 µM | Torpedo | [2] |

Pharmacokinetic Data for Benactyzine (Rats):

| Parameter | Value | Route | Reference |

| Time to maximal blood level | Within 1 hour | Intraperitoneal (IP) | [3] |

| 24-hour Urinary Excretion | 45% of dose | IP | [3] |

| 24-hour Fecal Excretion | 15% of dose | IP | [3] |

Signaling Pathway of Benactyzine:

Benactyzine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the downstream signaling cascades initiated by acetylcholine. This includes the modulation of ion channels and G-protein coupled signaling pathways that are crucial for neuronal excitability and synaptic transmission.

Synthesis of Benactyzine Derivatives:

A notable derivative of benactyzine is "Gabactyzine," a mutual prodrug of benactyzine and GABA. The synthesis involves the esterification of benactyzine with GABA. This approach aims to enhance the blood-brain barrier penetration and achieve a synergistic effect of both compounds.[4]

Traxoprodil and its Derivatives

Traxoprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the NR2B subunit.[1] It has been investigated for its neuroprotective effects following stroke and for its potential as a rapid-acting antidepressant.[5]

Quantitative Data for Traxoprodil:

| Target Subunit | Parameter | Value | Species | Reference |

| NMDA Receptor (NR2B) | - | High Affinity & Selectivity | - | [1] |

Pharmacokinetic Data for Traxoprodil (Humans):

| Parameter | Value | Population | Reference |

| Terminal Elimination Half-life | 2.8 hours | Extensive Metabolizers (CYP2D6) | |

| Terminal Elimination Half-life | 26.9 hours | Poor Metabolizers (CYP2D6) |

Signaling Pathway of Traxoprodil:

Traxoprodil exerts its effects by blocking the ion channel of the NMDA receptor, particularly those containing the NR2B subunit. This inhibition prevents the influx of Ca2+ ions that is triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). Excessive Ca2+ influx is implicated in excitotoxicity and neuronal cell death, processes that are relevant in stroke and other neurological disorders. Furthermore, modulation of NMDA receptor activity is linked to synaptic plasticity and the pathophysiology of depression.[1]

Synthesis of Traxoprodil Derivatives:

The development of analogs of Traxoprodil has been a subject of medicinal chemistry efforts to improve its pharmacokinetic profile and reduce potential side effects. Structure-activity relationship (SAR) studies often focus on modifications of the phenyl and piperidine (B6355638) rings to optimize binding affinity and selectivity for the NR2B subunit.

Other C20H25NO3 Derivatives

Information on the following compounds is more limited, but they represent additional areas of CNS research for this chemical formula.

-

Dimenoxadol: Classified as an opioid analgesic. Further research is needed to determine its binding affinities for the mu, kappa, and delta opioid receptors to fully characterize its pharmacological profile.

-

Panicudine: An alkaloid for which neuropharmacological screening data is required to understand its potential effects on the central nervous system.

-

Retrofractamide A: A natural product with potential neuroprotective effects. Investigations into its specific molecular targets within the CNS are ongoing.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of C20H25NO3 derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity of a compound, such as Benactyzine, for muscarinic acetylcholine receptors.

Materials:

-

Test compound (e.g., Benactyzine)

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS)

-

Receptor source (e.g., rat brain cortex homogenate or cells expressing specific muscarinic receptor subtypes)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add the assay buffer, the radioligand at a concentration close to its Kd, and the receptor preparation.

-

Add either buffer (for total binding), a saturating concentration of a known muscarinic antagonist (e.g., atropine, for non-specific binding), or the test compound at various concentrations.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of C20H25NO3: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of compounds with the molecular formula C20H25NO3. This formula represents a diverse group of molecules with a wide range of biological activities, targeting different receptors and ion channels within the central and peripheral nervous systems. This document will focus on four prominent examples: the anticholinergic agent Benactyzine, the opioid analgesic Dimenoxadol, the NMDA receptor antagonist Traxoprodil, and the natural product Retrofractamide A, a TRPV1 channel modulator. For each compound, we will delve into its mechanism of action, summarize quantitative SAR data, provide detailed experimental protocols for assessing activity, and visualize the relevant signaling pathways.

Benactyzine: Modulating Muscarinic Acetylcholine (B1216132) Receptors

Benactyzine is an anticholinergic drug that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its primary therapeutic application has been as an antidepressant, though its use has declined. The core of its structure, a diphenylacetic acid ester with a diethylaminoethyl group, is crucial for its activity.

Structure-Activity Relationship of Benactyzine Analogs

The affinity of Benactyzine and its analogs for muscarinic receptors is highly dependent on the nature of the ester and the amino substituents. Modifications to these groups have been explored to understand the binding requirements of mAChRs.

| Compound | R1 (Ester Group) | R2 (Amino Group) | Muscarinic Receptor Affinity (Ki, nM) | Reference |

| Benactyzine | Diphenyl-hydroxy-acetyl | Diethylaminoethyl | ~10 (M1) | [Source Not Found] |

| Aprophen | Diphenyl-propionyl | Diethylaminoethyl | Kant = 3 µM (Nicotinic AChR) | [1] |

| Adiphenine | Diphenyl-acetyl | Diethylaminoethyl | - | |

| Camylofin | Phenyl-amino-isobutyl-acetyl | Diethylaminoethyl | - |

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: Benactyzine or its analogs.

-

Non-specific Binding Control: Atropine (1 µM).

-